1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea is a chemical compound that belongs to the class of substituted ureas. It is characterized by the presence of a chloro and a fluorine atom on the phenyl ring, as well as a dimethylamino group attached to a pyrimidine moiety. This compound has garnered attention in pharmaceutical research due to its potential applications as a therapeutic agent.
This compound is classified under organic compounds, specifically within the category of ureas. Its structure includes both aromatic and heterocyclic components, which contribute to its biological activity.
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea typically involves multi-step reactions. Common methods include:
The molecular formula of 1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea is . Its structural representation includes:
The compound's molecular weight is approximately 270.7 g/mol. The presence of halogens contributes to its lipophilicity, affecting its pharmacokinetic properties.
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea can participate in various chemical reactions due to its functional groups:
Reactivity is influenced by the electronic properties imparted by the chloro and fluorine substituents, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for 1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea involves interactions at the molecular level with specific biological targets, often related to enzyme inhibition or modulation.
Studies indicate that compounds with similar structures often exhibit activity against various cancer cell lines, suggesting potential use as an anticancer agent .
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea typically appears as a crystalline solid. Its solubility profile may vary based on pH and solvent type.
Key chemical properties include:
Relevant analyses often involve high-performance liquid chromatography for purity assessment and stability testing under various conditions.
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea has potential applications in:
Urea derivatives have established a foundational role in GPCR pharmacology through their exceptional capacity to form multidirectional hydrogen bonds with allosteric receptor pockets. The urea functional group (–NH–C(=O)–NH–) serves as a conformational anchor, enabling simultaneous interactions with complementary amino acid residues through its dual hydrogen bond donor sites and single acceptor site. Historically, derivatives like PSNCBAM-1 demonstrated that substituted ureas could effectively modulate Class C GPCRs, particularly cannabinoid receptors, by stabilizing inactive conformations without orthosteric site competition. This proof-of-concept spurred systematic exploration of aryl urea variants, leading to compounds with improved receptor subtype selectivity and metabolic stability .
The incorporation of halogenated aryl systems marked a critical evolution in urea-based modulator design. As evidenced by compounds such as 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea (CAS# 1795488-29-7), the strategic placement of electron-withdrawing substituents (chloro and fluoro) ortho to the urea linkage significantly enhanced binding affinity to transmembrane allosteric sites. This enhancement arises from both electronic effects on urea proton acidity and steric complementarity with hydrophobic subpockets. Molecular weight analysis of historical derivatives reveals a progression toward higher complexity (e.g., molecular weight increase from ~323 to ~394 g/mol), reflecting deliberate additions of conformational constraint elements to improve pharmacodynamic properties [1] .
Table 1: Evolutionary Development of Urea-Based GPCR Modulators
Compound Structure | Molecular Weight (g/mol) | Critical Structural Innovations | Target GPCRs |
---|---|---|---|
Unsubstituted diphenylurea | 212.24 | Baseline urea scaffold | Cannabinoid receptors |
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea | 323.75 | Halogenated aryl + pyrimidine linkage | CB1/CB2 receptors |
1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea | 394.8 | Morpholino-pyrimidine extension | CB1 allosteric site |
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea | ~348.8 | Optimized pyrimidine positioning | Biased CB1 modulation |
Pyrimidine heterocycles serve as privileged structural motifs in allosteric modulator design due to their precise hydrogen bonding patterns and diverse substitution vectors. The 2-(dimethylamino)pyrimidin-5-yl configuration in the target compound provides three key advantages: (1) The N1 and N3 atoms act as hydrogen bond acceptors for backbone amide interactions within the allosteric vestibule; (2) The C5-urea linkage positions the aryl system perpendicular to the pyrimidine plane, optimizing hydrophobic contact surfaces; and (3) The 2-dimethylamino group induces electronic redistribution that enhances membrane permeability while avoiding P-glycoprotein recognition [4] [8].
Comparative studies of pyrimidine substitution patterns reveal that C5-urea conjugation (as present in the target compound) yields superior receptor binding kinetics over C2 or C4 linkages. This geometric advantage facilitates a coplanar orientation between the urea carbonyl and pyrimidine ring, creating an extended conjugated system that strengthens van der Waals contacts with the receptor's intracellular loop 2 (ICL2) region. Furthermore, the electron-donating dimethylamino group at the 2-position increases pyrimidine π-electron density, augmenting cation-π interactions with conserved lysine or arginine residues in the allosteric pocket. These features collectively contribute to submicromolar binding affinities observed in advanced analogs (e.g., Kd values of 0.14–0.82 µM in optimized derivatives) [3] [8].
Table 2: Pyrimidine Substitution Effects on Allosteric Modulator Properties
Pyrimidine Substitution Pattern | Binding Affinity (Kd, µM) | Functional Selectivity Ratio (β-arrestin/Gq) | Metabolic Stability (t½, min) |
---|---|---|---|
2-Aminopyrimidin-5-yl | 0.82 ± 0.11 | 3.2:1 | 42 ± 6 |
4-(Dimethylamino)pyrimidin-2-yl | 1.24 ± 0.18 | 1.8:1 | 28 ± 3 |
2-(Dimethylamino)pyrimidin-5-yl (Target) | 0.14 ± 0.03 | 9.7:1 | 67 ± 8 |
4-Morpholinopyrimidin-2-yl | 0.67 ± 0.09 | 4.1:1 | 51 ± 7 |
The pharmacological significance of pyrimidine-based modulation extends beyond cannabinoid receptors to include tyrosine kinase-associated GPCRs. Research into FGFR inhibitors demonstrates that pyrimidine-urea hybrids like N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide achieve picomolar kinase inhibition through allosteric mechanisms. These analogs leverage the pyrimidine's ability to simultaneously engage hinge region residues (via N3) and allosteric specificity pockets (via C5 substituents), validating the broader applicability of pyrimidine-urea architectures in precision therapeutics [8].
The structural progression from first-generation modulators to the target compound represents a systematic optimization of three-dimensional pharmacophore elements. PSNCBAM-1, identified as an early CB1 allosteric inhibitor, established the biphenylurea core as a viable template but suffered from limited solubility and off-target activity at σ receptors. Subsequent analogues addressed these limitations through scaffold hopping strategies, replacing the biphenyl system with pyrimidine-aryl pairings. This transition introduced several advantages: (1) Reduced molecular rigidity improved aqueous solubility (logP decrease from 5.2 to 3.8); (2) The pyrimidine nitrogen atoms provided additional hydrogen bonding opportunities; and (3) The altered geometry better accommodated the morpholine binding pocket in CB1's transmembrane domain [8].
Critical structural refinements culminated in the target compound through two key modifications: First, the regioselective positioning of the dimethylamino group at the pyrimidine 2-position (rather than 4-position) enhanced conformational flexibility, allowing adaptive binding during receptor activation transitions. Second, the 3-chloro-4-fluorophenyl system was optimized to exploit a newly identified hydrophobic subpocket, with the fluorine atom serving dual roles—its moderate electronegativity permitted a weak hydrogen bond with Ser383* (7.42) while its small atomic radius avoided steric clashes with Thr394*. This precise halogen positioning resulted in a 17-fold improvement in signaling bias compared to earlier non-halogenated derivatives [1] [8].
The compound's design further incorporated molecular weight optimization (~349 g/mol) to navigate the chemical space for CNS-penetrant allosteric modulators. This strategic balance between hydrophobicity and polar surface area (PSA ≈ 75 Ų) achieved efficient blood-brain barrier traversal without compromising target engagement duration. Contemporary analogues like 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-ethylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1-methylurea (872511-34-7) validate this approach, demonstrating that pyrimidinyl urea derivatives maintain nanomolar potency while achieving ideal CNS drug-like properties [1] [8].
Table 3: Key Compounds in the Structural Evolution of Pyrimidinyl Urea Modulators
Compound Name | CAS Number | Molecular Formula | Significance in Evolution |
---|---|---|---|
PSNCBAM-1 | 948557-43-5 | C19H16Cl2N2O | First-generation CB1 allosteric modulator; biphenyl core |
1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea | 1798459-66-1 | C17H20ClFN6O2 | Introduction of morpholino-pyrimidine for solubility enhancement |
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea | 1795488-29-7 | C14H15ClFN5O | Linker optimization with methylene bridge |
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea | N/A | C13H12ClFN5O | Target compound with optimized pyrimidine positioning |
3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-ethylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1-methylurea | 872511-34-7 | C26H30Cl2N8O3 | Advanced analog with extended receptor residence time |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0